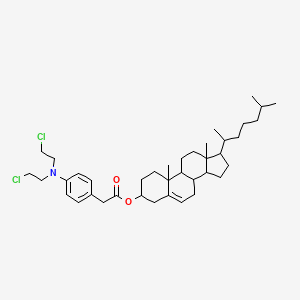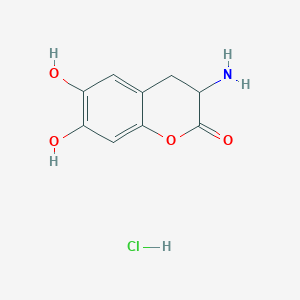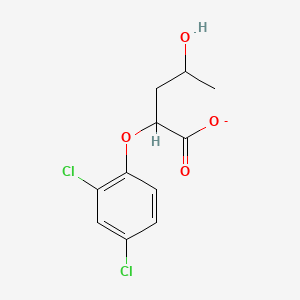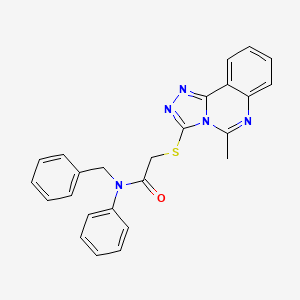![molecular formula C18H25NO B12294882 (1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)
(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Ciclazocina es un compuesto opioide sintético conocido por sus propiedades farmacológicas únicas. Se sintetizó por primera vez en la década de 1960 y se ha estudiado por su posible uso como analgésico y en el tratamiento de la adicción a los opioides. A diferencia de los opioides tradicionales, (+)-Ciclazocina actúa como un agonista-antagonista mixto en los receptores opioides, lo que contribuye a sus efectos distintivos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (+)-Ciclazocina típicamente involucra múltiples pasos, comenzando con moléculas orgánicas más simples. Una ruta sintética común incluye los siguientes pasos:
Formación de la estructura principal: El paso inicial implica la construcción del núcleo de ciclohexilmetilamina a través de una serie de reacciones de condensación y ciclación.
Modificaciones del grupo funcional: Los pasos subsiguientes involucran la introducción de varios grupos funcionales para lograr las propiedades farmacológicas deseadas. Esto puede incluir reacciones de nitración, reducción y alquilación.
Purificación final: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para obtener (+)-Ciclazocina pura.
Métodos de Producción Industrial
La producción industrial de (+)-Ciclazocina sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para la eficiencia y el rendimiento, a menudo involucrando sistemas automatizados para el monitoreo y control de la reacción. Los métodos industriales también enfatizan el uso de reactivos y solventes rentables para minimizar los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(+)-Ciclazocina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden tener propiedades farmacológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en (+)-Ciclazocina, lo que podría conducir a nuevos análogos.
Sustitución: Las reacciones de sustitución, como la halogenación o la alquilación, pueden introducir nuevos grupos en la molécula, afectando su actividad y selectividad.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Se emplean reactivos como haluros de alquilo o agentes halogenantes (por ejemplo, bromo) en condiciones controladas para lograr sustituciones específicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar las relaciones estructura-actividad de los opioides y sus interacciones con los receptores.
Biología: La investigación sobre (+)-Ciclazocina ayuda a comprender los mecanismos de activación y desensibilización de los receptores opioides.
Medicina: El compuesto se investiga por su posible uso en el manejo del dolor y como tratamiento para la adicción a los opioides. Sus propiedades de agonista-antagonista mixto lo convierten en un candidato para reducir los síntomas de abstinencia y prevenir las recaídas.
Industria: (+)-Ciclazocina se utiliza en el desarrollo de nuevos analgésicos y tratamientos para la adicción, contribuyendo a los esfuerzos de la industria farmacéutica para abordar la crisis de los opioides.
Mecanismo De Acción
(+)-Ciclazocina ejerce sus efectos principalmente a través de su interacción con los receptores opioides en el sistema nervioso central. Actúa como un agonista en los receptores kappa-opioides y como un antagonista en los receptores mu-opioides. Esta acción dual produce efectos analgésicos sin el alto riesgo de adicción asociado con los opioides tradicionales. El compuesto también modula la liberación de neurotransmisores, influyendo en la percepción del dolor y el estado de ánimo.
Comparación Con Compuestos Similares
(+)-Ciclazocina es única entre los opioides debido a sus propiedades de agonista-antagonista mixto. Compuestos similares incluyen:
Buprenorfina: Otro agonista-antagonista mixto utilizado en el tratamiento de la adicción a los opioides.
Pentazocina: Un agonista del receptor kappa-opioide con propiedades analgésicas similares.
Nalorfina: Un agonista-antagonista mixto temprano con uso clínico limitado debido a los efectos secundarios.
En comparación con estos compuestos, (+)-Ciclazocina ofrece un equilibrio de eficacia y seguridad, lo que la convierte en una herramienta valiosa tanto en entornos de investigación como clínicos.
Propiedades
Fórmula molecular |
C18H25NO |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12?,17-,18+/m1/s1 |
Clave InChI |
YQYVFVRQLZMJKJ-ALTJMEPPSA-N |
SMILES isomérico |
CC1[C@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


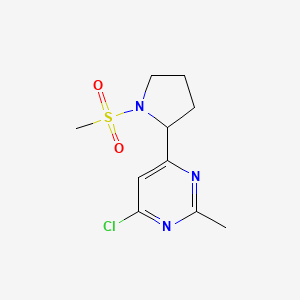
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)
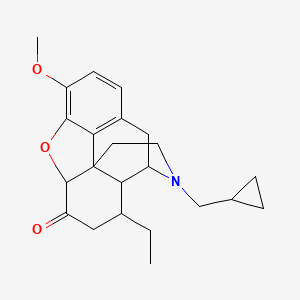
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
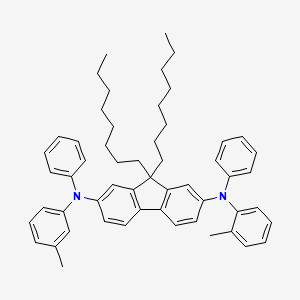
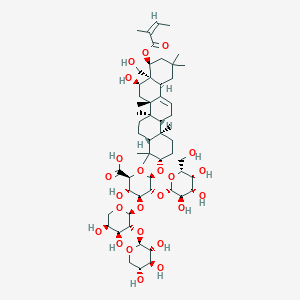
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)

